N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with a 6-methyl group, a morpholine-4-sulfonyl moiety at the 4-position of the benzamide ring, and a dimethylaminopropyl chain. The hydrochloride salt enhances solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2.ClH/c1-18-5-10-21-22(17-18)33-24(25-21)28(12-4-11-26(2)3)23(29)19-6-8-20(9-7-19)34(30,31)27-13-15-32-16-14-27;/h5-10,17H,4,11-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNEVDZFDRXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity:
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Benzothiazole moiety : Known for its role in biological activity, particularly in anticancer compounds.
- Morpholine sulfonyl group : Potentially increases binding affinity to biological targets.
The molecular formula is , and it exhibits a hydrochloride salt form which aids in solubility and stability.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.78 | |
| HCT-116 (colon cancer) | 1.54 | |
| U-937 (leukemia) | 2.78 | |
| HeLa (cervical cancer) | 1.17 |
The compound's mechanism of action involves:
- Induction of Apoptosis : Flow cytometry assays have shown that the compound triggers apoptosis in a dose-dependent manner, increasing caspase-3/7 activity in MCF-7 cells .
- Cell Cycle Arrest : It has been observed to arrest cell proliferation at the G1 phase, suggesting a disruption in cell cycle progression .
- Inhibition of Key Oncogenic Pathways : Molecular docking studies indicate strong interactions with proteins involved in cancer pathways, potentially inhibiting their function .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features:
- The presence of electron-withdrawing groups (EWGs) at particular positions on the benzene ring significantly enhances biological activity.
- Modifications to the morpholine and benzothiazole groups can lead to variations in potency, indicating that these regions are critical for maintaining efficacy .
Case Studies
A notable study evaluated the compound's efficacy in multicellular spheroids, which more accurately mimic in vivo tumor environments compared to traditional monolayer cultures. The results indicated that this compound not only inhibited tumor growth but also induced significant apoptosis within the spheroids .
Another investigation focused on its effects on drug-resistant cancer cell lines, revealing that it retains potency against cells that typically exhibit resistance to standard therapies. This suggests potential utility in overcoming drug resistance in clinical settings .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride has been investigated for its biological properties, including:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It targets specific pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Therapeutic Applications
The therapeutic applications of this compound include:
- Cancer Treatment : Due to its cytotoxic properties, it is being explored as a potential chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity could lead to new treatments for bacterial infections.
- Neurological Disorders : The neuroprotective effects open avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study conducted by the Burnham Center for Chemical Genomics, the compound was tested against a panel of bacterial strains. The findings demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that it reduced oxidative stress markers and improved cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole vs. Benzothiadiazine Derivatives
The compound’s benzothiazole core distinguishes it from benzothiadiazine derivatives like 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (). Benzothiadiazines are sulfonamide-containing heterocycles historically used as diuretics or carbonic anhydrase inhibitors.
Sulfonyl Group Variations
The morpholine-4-sulfonyl group in the target compound differs from sulfonamide groups in analogs like 4-amino-6-chloro-1,3-benzenedisulfonamide (). Sulfonamides typically exhibit hydrogen-bonding interactions with biological targets, whereas the sulfonyl group in the target compound may reduce basicity and enhance lipophilicity, influencing membrane permeability.
Amine Side Chains
The dimethylaminopropyl chain in the target compound contrasts with the tetrazole-containing side chain in N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine (). The tertiary amine in the target compound could improve solubility in acidic environments (e.g., gastric fluid) due to protonation, while tetrazole groups are often used to mimic carboxylic acids in drug design.
Methodological Comparisons
Structural Elucidation
The use of ¹H-NMR and ¹³C-NMR for compound identification in aligns with standard practices for characterizing complex molecules like the target compound. Table 1 summarizes key structural differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
